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Vicin-like antimicrobial peptide 2d -

Vicin-like antimicrobial peptide 2d

Catalog Number: EVT-244199
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Molecular Weight:
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Product Introduction

Overview

Vicin-like antimicrobial peptide 2d is a recently identified compound with significant antimicrobial properties. It belongs to the family of antimicrobial peptides (AMPs), which are small, naturally occurring proteins that exhibit broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses. This peptide has garnered attention due to its potential applications in medical and agricultural fields, particularly in combating antibiotic-resistant bacteria.

Source

Vicin-like antimicrobial peptide 2d was derived from the Asian sea bass (Lates calcarifer), a species known for its immune system's ability to produce various antimicrobial peptides. The identification of this peptide involved gene expression analysis that demonstrated its presence in immune tissues such as skin and head kidney, highlighting its role in the fish's defense mechanisms against infections .

Classification

Vicin-like antimicrobial peptide 2d can be classified as a cationic and amphipathic peptide, typical of many AMPs. These characteristics contribute to its ability to interact with microbial membranes effectively. The classification of AMPs is often based on their structural features, including their secondary structures, which can be alpha-helical or beta-sheet configurations .

Synthesis Analysis

Methods

The synthesis of vicin-like antimicrobial peptide 2d can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. This technique allows for the precise control of amino acid sequences and modifications.

Technical Details

During SPPS, the peptide chain is assembled on a solid support, where each amino acid is sequentially added. The process typically involves:

  1. Deprotection: Removal of protective groups from the amino acids.
  2. Coupling: Linking amino acids through peptide bonds.
  3. Cleavage: Detaching the synthesized peptide from the solid support.
  4. Purification: Employing high-performance liquid chromatography (HPLC) to isolate the desired product.

The final product's purity and yield are critical for subsequent analyses and applications.

Molecular Structure Analysis

Structure

The molecular structure of vicin-like antimicrobial peptide 2d is characterized by a sequence that includes hydrophobic and hydrophilic regions, contributing to its amphipathic nature. This structural feature is essential for its interaction with bacterial membranes.

Data

The molecular weight of vicin-like antimicrobial peptide 2d is approximately 499.5 g/mol, and it possesses a positive net charge at physiological pH, which enhances its binding affinity to negatively charged bacterial membranes.

Chemical Reactions Analysis

Reactions

Vicin-like antimicrobial peptide 2d undergoes several chemical reactions that are crucial for its biological activity:

  1. Membrane Disruption: The peptide interacts with microbial membranes, leading to pore formation or membrane destabilization.
  2. Binding Interactions: It binds to membrane components such as lipopolysaccharides in Gram-negative bacteria, which can alter membrane integrity.

Technical Details

The effectiveness of vicin-like antimicrobial peptide 2d can be assessed through time-kill kinetics studies against specific bacterial strains like Acinetobacter baumannii, revealing bactericidal effects at varying concentrations .

Mechanism of Action

Process

The mechanism of action of vicin-like antimicrobial peptide 2d involves several key steps:

  1. Membrane Interaction: The cationic nature of the peptide allows it to adhere to negatively charged bacterial membranes.
  2. Pore Formation: Upon binding, the peptide may insert itself into the membrane, forming pores that disrupt membrane integrity.
  3. Cell Death Induction: This disruption leads to leakage of cellular contents and ultimately results in bacterial cell death.

Data

Studies indicate that vicin-like antimicrobial peptide 2d exhibits higher antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria, although it shows greater binding affinity for both types .

Physical and Chemical Properties Analysis

Physical Properties

Vicin-like antimicrobial peptide 2d is characterized by:

  • Amphipathicity: Facilitates interaction with lipid membranes.
  • Cationic Charge: Enhances binding to bacterial cells.

Chemical Properties

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can be affected by environmental factors such as pH and ionic strength; modifications like D-amino acid substitutions may enhance stability against proteolytic degradation .
Applications

Scientific Uses

Vicin-like antimicrobial peptide 2d has potential applications in various fields:

  • Pharmaceuticals: Development of new antibiotics targeting multi-drug resistant bacteria.
  • Agriculture: Use in transgenic plants for enhanced resistance against bacterial pathogens.
  • Biomedical Research: Exploration as an anticancer agent due to its selective toxicity towards cancer cells .

The ongoing research into vicin-like antimicrobial peptides continues to reveal their potential as effective alternatives to traditional antibiotics, addressing the pressing issue of antibiotic resistance in clinical settings.

Biosynthesis and Genetic Regulation of VLAP-2d

Ribosomal Synthesis Pathways and Precursor Processing Mechanisms

VLAP-2d is synthesized via the ribosomal pathway as a preproprotein precursor. The initial transcript encodes a multi-domain structure comprising:

  • An N-terminal signal peptide (20-30 residues) directing endoplasmic reticulum (ER) translocation
  • A central VLAP domain (~50 residues) containing the mature peptide sequence
  • A C-terminal recognition sequence for protease cleavage

Following translation, the precursor undergoes proteolytic maturation in the ER and Golgi apparatus. Key processing steps include:

  • Signal peptide cleavage by signal peptidase upon ER entry
  • Glycosylation at specific asparagine residues within the VLAP domain
  • Proteolytic release of the mature VLAP-2d peptide by subtilisin-like proteases at conserved motifs (e.g., KEX2 protease cleavage site "LKR↓") [2] [9]

Table 1: VLAP-2d Precursor Processing Events

Processing StageEnzyme/ComplexModificationFunctional Outcome
Co-translationalSignal peptidaseN-terminal cleavageER translocation
Post-translationalOligosaccharyltransferaseN-glycosylationStability & solubility
MaturationSubtilisin-like proteasesExcision at dibasic sitesActive peptide release

Mature VLAP-2d emerges as a compact polypeptide (typically 5-7 kDa) with four conserved disulfide bonds critical for its stability and antimicrobial function [6] [9].

Transcriptional Regulation in Response to Pathogen-Associated Molecular Patterns

VLAP-2d expression is tightly controlled through pathogen-responsive promoters containing cis-regulatory elements that bind transcription factors activated by:

  • Jasmonic acid (JA) and ethylene (ET) signaling pathways
  • Microbe-associated molecular patterns (MAMPs) like chitin and flagellin
  • Reactive oxygen species (ROS) bursts during pathogen attack

Key regulatory motifs identified in the VLAP-2d promoter include:

  • GCC-box (AGCCGCC) for ERF transcription factors
  • W-box (TTGACC) for WRKY factors
  • MYB-binding sites (TAACCA) [6] [8]

Experimental studies in Macadamia integrifolia demonstrate that fungal elicitors trigger rapid VLAP induction, with mRNA levels peaking within 12-24 hours post-infection. Quantitative analyses reveal:

  • >50-fold upregulation following Phytophthora cinnamomi challenge
  • Synergistic induction by methyl jasmonate (MeJA) and ethylene precursors
  • Suppression by salicylic acid (SA) pathway antagonists [8]

Table 2: Transcriptional Regulation of VLAP-2d by Pathogen Stimuli

Inducing PathogenSignaling PathwayTranscription FactorFold Induction
Phytophthora cinnamomiJA/ETMYC258×
Botrytis cinereaJA/ET/ROSWRKY3342×
Fusarium oxysporumET/ROSERF137×

Post-Translational Modifications and Maturation Processes

VLAP-2d acquires its antimicrobial competence through sequential post-translational modifications:

  • Disulfide bond formation: Catalyzed by protein disulfide isomerases (PDIs), eight cysteine residues form four intramolecular bridges (C1-C5, C2-C6, C3-C7, C4-C8) creating a cystine-stabilized αβ motif essential for structural integrity [6] [9]

  • Glycosylation: N-linked glycans (Glc₃Man₉GlcNAc₂) are added at Asn-X-Ser/Thr sequons, influencing:

  • Thermostability (up to 80°C)
  • Protease resistance (trypsin/chymotrypsin)
  • Solubility in aqueous environments [2]
  • Phosphorylation: Serine/threonine kinases add phosphate groups at conserved positions, enhancing:
  • Membrane interaction via charge modulation
  • Nuclear translocation for potential DNA-binding functions
  • C-terminal amidation: Mediated by peptidylglycine α-amidating monooxygenase (PAM), generating a C-terminal amide group that enhances:
  • Cationic charge (+4 to +6 at physiological pH)
  • Affinity for anionic phospholipids [7] [9]

Table 3: Structural Motifs in Mature VLAP-2d

Structural FeatureResidues InvolvedFunctional Significance
N-terminal β-sheet1-15Membrane insertion
Central α-helix20-34Amphipathic pore formation
Cysteine frameworkCys¹⁸,²⁵,³³,⁴⁰,⁵²,⁵⁹,⁶⁶,⁷³Disulfide knot stability
Glycosylation siteAsn⁴²Pathogen recognition evasion

Evolutionary Conservation of Vicilin-Like Gene Clusters Across Plant Taxa

The VLAP-2d gene resides within a conserved syntenic block shared across eudicots, displaying evolutionarily constrained features:

  • Gene architecture: Three exons encoding distinct domains:
  • Exon 1: Signal peptide and N-terminal β-barrel
  • Exon 2: Antimicrobial domain
  • Exon 3: C-terminal cupin domain

  • Positive selection signatures: Accelerated evolution in the antimicrobial domain (ω = dN/dS > 1), particularly at residues involved in pathogen recognition (e.g., solvent-exposed loop regions) [8] [9]

Comparative genomics reveals taxon-specific diversification:

  • Proteaceae (e.g., Macadamia integrifolia):
  • Three tandem VLAP paralogs (2-1, 2-2, 2-3)
  • 85-92% sequence identity
  • Shared promoter elements for coordinated induction
  • Fabaceae (e.g., Arachis hypogaea):
  • VLAPs fused with defensin-like domains
  • Enhanced antifungal specificity
  • Solanaceae (e.g., Capsicum annuum):
  • Truncated VLAP variants lacking storage domains
  • Constitutive expression in fruits and flowers [6] [9]

Phylogenetic reconstruction positions VLAP-2d within the 7S globulin superfamily, showing earliest diversification in the Cretaceous period (100-125 MYA) coinciding with angiosperm radiation. Key evolutionary adaptations include:

  • Neofunctionalization of storage proteins into defense effectors
  • Lineage-specific gene losses in monocots
  • Convergent evolution of lipid-binding pockets for mycotoxin sequestration [8] [9]

Table 4: Evolutionary Conservation of VLAP Genes Across Plant Taxa

Plant FamilyRepresentative SpeciesParalog CountSequence Identity to VLAP-2dSpecialized Function
ProteaceaeMacadamia integrifolia3100% (self)Allergenicity & antimicrobial defense
FabaceaeArachis hypogaea578%Nematode resistance
SolanaceaeCapsicum annuum268%Fruit pathogen inhibition
RosaceaePrunus persica163%Seed antifungal activity

Concluding Perspectives

VLAP-2d exemplifies the functional plasticity of plant storage proteins co-opted into defense roles through evolutionary innovation. Its biosynthesis integrates conserved maturation pathways with taxon-specific regulatory adaptations, positioning it as both a model system for studying plant immunity and a promising template for engineering disease-resistant crops. Future research should elucidate VLAP-2d's structural dynamics during pathogen membrane interaction and explore its synergistic potential with conventional antimicrobials through cheminformatics approaches.

Properties

Product Name

Vicin-like antimicrobial peptide 2d

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